
6-Bromo-3-chloro-5-methyl-1H-indazole
Overview
Description
6-Bromo-3-chloro-5-methyl-1H-indazole is a heterocyclic organic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Preparation Methods
The synthesis of 6-Bromo-3-chloro-5-methyl-1H-indazole typically involves multiple steps. One common method starts with 1-bromo-2-chloro-4-methylbenzene as the starting material. The steps are as follows :
Nitration: The starting material undergoes nitration to form 1-bromo-2-chloro-4-methyl-5-nitrobenzene.
Reduction: The nitro group is then reduced to form 5-bromo-4-chloro-2-methylbenzenamine.
Cyclization: Finally, the amine undergoes cyclization to form this compound.
Industrial production methods may involve similar steps but are optimized for higher yields and purity.
Chemical Reactions Analysis
6-Bromo-3-chloro-5-methyl-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents used.
Cyclization Reactions: The indazole ring can participate in further cyclization reactions to form more complex structures.
Common reagents used in these reactions include halogenating agents, reducing agents, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Bromo-3-chloro-5-methyl-1H-indazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceuticals, including anticancer, anti-inflammatory, and antibacterial agents.
Biological Studies: The compound is used in biological studies to investigate its effects on different biological pathways and targets.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Bromo-3-chloro-5-methyl-1H-indazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of bromine and chlorine atoms can enhance its binding affinity and selectivity for certain targets .
Comparison with Similar Compounds
6-Bromo-3-chloro-5-methyl-1H-indazole can be compared with other indazole derivatives, such as:
6-Bromo-3-chloro-5-fluoro-1-methyl-1H-indazole: This compound has a fluorine atom instead of a methyl group, which can affect its chemical reactivity and biological activity.
5-Bromo-4-chloro-2-methylbenzenamine: This is an intermediate in the synthesis of this compound and has different chemical properties due to the absence of the indazole ring.
Biological Activity
6-Bromo-3-chloro-5-methyl-1H-indazole is a heterocyclic compound belonging to the indazole family, characterized by its unique structure that includes bromine and chlorine substituents. Its molecular formula is , with a molecular weight of approximately 233.5 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anti-inflammatory and anticancer properties.
Potential Pharmacological Effects
Preliminary studies indicate that this compound may exhibit significant biological activities, including:
- Anti-inflammatory effects: The compound shows promise in modulating inflammatory pathways, although specific mechanisms remain to be elucidated.
- Anticancer properties: Research suggests that it may inhibit certain cancer cell lines, potentially through interactions with key molecular targets involved in cell proliferation and survival .
While the exact mechanism of action for this compound is not fully understood, it is hypothesized to interact with various biological targets, including:
- Cytochrome P450 enzymes: Preliminary data suggest that this compound may inhibit certain cytochrome P450 enzymes, which play a crucial role in drug metabolism.
- Enzymatic inhibition: Similar compounds in the indazole class have demonstrated inhibition of various kinases and enzymes involved in cancer progression and inflammation .
Comparative Analysis with Related Compounds
The biological activity of this compound can be contextualized alongside other indazole derivatives. The table below summarizes key features and activities of selected related compounds:
Compound Name | Key Features | Biological Activity |
---|---|---|
This compound | Contains bromine and chlorine | Potential anti-inflammatory and anticancer properties |
3-Chloro-6-nitro-1H-indazole | Nitro group addition | Antileishmanial activity |
2-(4-Methylpiperazinyl)-indazole | Substituted at the 2-position | Antiproliferative effects against NSCLC cell lines |
5-Methyl-1H-indazole | Simplified structure | Varies widely in biological activity |
Case Study: Anticancer Activity
A study focusing on indazole derivatives indicated that compounds similar to this compound exhibited strong antiproliferative effects against various cancer cell lines. For instance, compounds targeting the epidermal growth factor receptor (EGFR) showed IC50 values as low as 5.3 nM against mutant-driven non-small cell lung cancer (NSCLC) cell lines . This suggests that structural modifications on indazoles can significantly enhance their biological potency.
Research Findings on Enzymatic Interactions
Recent investigations into the enzymatic interactions of indazole derivatives have revealed that certain substitutions can lead to enhanced inhibitory effects on critical enzymes involved in cancer signaling pathways. For example, derivatives with halogen substitutions demonstrated varying degrees of inhibition on kinases important for tumor growth, highlighting the relevance of structural diversity in developing effective therapeutic agents .
Q & A
Basic Questions
Q. What are the common synthetic routes for 6-Bromo-3-chloro-5-methyl-1H-indazole?
Synthesis typically involves multi-step halogenation and cyclization reactions. A representative method includes:
Bromination : Introduce bromine at the 6-position of a pre-functionalized indazole scaffold using brominating agents (e.g., NBS or Br₂) under controlled conditions .
Chlorination : Electrophilic substitution or metal-catalyzed cross-coupling (e.g., CuCl₂) to install chlorine at the 3-position .
Methylation : Alkylation (e.g., CH₃I/K₂CO₃) or Friedel-Crafts alkylation to add the methyl group at the 5-position .
Purification is achieved via column chromatography or recrystallization. Validate intermediates using LC-MS or NMR.
Q. What spectroscopic methods are used for structural characterization?
- NMR : ¹H/¹³C NMR identifies substituent positions and confirms regioselectivity (e.g., methyl group at 5-position via singlet δ 2.4 ppm) .
- HRMS : Validates molecular formula (C₈H₆BrClN₂; [M+H]+ calc. 260.94) .
- HPLC : Purity assessment (>95%) with reverse-phase C18 columns and UV detection .
Q. What are the key physicochemical properties of this compound?
Property | Value/Description | Reference |
---|---|---|
Molecular Formula | C₈H₆BrClN₂ | |
Molecular Weight | 260.5 g/mol | |
Solubility | Limited in H₂O; soluble in DMSO, DCM | |
Stability | Sensitive to light; store at -20°C in dark |
Advanced Research Questions
Q. How can structural contradictions in crystallographic data be resolved?
- Single-Crystal X-ray Diffraction (SCXRD) : Use SHELXL for refinement. Challenges include disorder in heavy atoms (Br/Cl) or solvent molecules. Apply restraints and constraints to improve R-factors .
- Validation Tools : Cross-check with PLATON (ADDSYM) to detect missed symmetry and check for twinning .
- Data Collection : High-resolution data (≤ 0.8 Å) minimizes errors in electron density maps .
Q. How to design enzyme inhibition assays for this compound?
- Target Selection : Prioritize kinases or α-glucosidase based on structural analogs (e.g., indazole derivatives show α-glucosidase IC₅₀ ~10 µM) .
- Assay Conditions :
Q. How to address regioselectivity challenges during synthesis?
- Directing Groups : Install temporary substituents (e.g., nitro groups) to steer bromination/chlorination to desired positions .
- Catalytic Systems : Use Pd(OAc)₂/Xantphos for selective cross-coupling .
- Computational Prediction : DFT calculations (e.g., Gaussian) to model transition states and predict reactivity .
Q. How do substituent modifications impact bioactivity?
Modification | Observed Effect | Reference |
---|---|---|
5-Methyl | Enhances metabolic stability | |
6-Bromo | Increases steric bulk; modulates target affinity | |
3-Chloro | Improves binding to hydrophobic enzyme pockets |
Q. How to resolve contradictions in SAR studies?
- Assay Variability : Standardize conditions (e.g., enzyme source, substrate concentration) .
- Impurity Analysis : Use LC-MS to rule out byproducts (>99% purity required) .
- Meta-Analysis : Compare data across studies (e.g., IC₅₀ discrepancies may arise from cell permeability differences) .
Q. What computational methods predict binding modes?
- Molecular Docking : AutoDock Vina or Glide to model interactions with target proteins (e.g., α-glucosidase) .
- MD Simulations : GROMACS for stability assessment (20 ns trajectories) .
- Pharmacophore Mapping : Identify critical H-bond donors/acceptors using Schrödinger .
Q. How to optimize stability for in vivo studies?
Properties
IUPAC Name |
6-bromo-3-chloro-5-methyl-2H-indazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClN2/c1-4-2-5-7(3-6(4)9)11-12-8(5)10/h2-3H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFXNUHWTLICLGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(NN=C2C=C1Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20646742 | |
Record name | 6-Bromo-3-chloro-5-methyl-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20646742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000342-45-9 | |
Record name | 6-Bromo-3-chloro-5-methyl-1H-indazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1000342-45-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-3-chloro-5-methyl-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20646742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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